molecular formula C16H16ClN B15294722 rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine

rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine

Cat. No.: B15294722
M. Wt: 257.76 g/mol
InChI Key: YBZHJDOATYGYFY-UHFFFAOYSA-N
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Description

rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine is a chemical compound that has garnered interest in various scientific fieldsThis compound can be used as a reference substance for drug impurities and reagents .

Preparation Methods

The synthesis of rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine typically involves the condensation of o-chlorobenzaldehyde with alpha-methyl-phenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine can be compared with other similar compounds, such as:

    N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine: This compound lacks the racemic mixture, which may result in different properties and applications.

    N-(o-Chlorobenzylidene)-beta-methyl-phenethylamine: This compound has a different position of the methyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the presence of the racemic mixture, which can influence its chemical and biological properties .

Properties

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(1-phenylpropan-2-yl)methanimine

InChI

InChI=1S/C16H16ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,12-13H,11H2,1H3

InChI Key

YBZHJDOATYGYFY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N=CC2=CC=CC=C2Cl

Origin of Product

United States

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